Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic IUPAC name is [[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate tetralithium salt . This nomenclature adheres to IUPAC guidelines by specifying:
- Stereochemistry : The ribose moiety’s configuration (2R,3S,4R,5R)
- Substituents : The 5-bromo modification on the uracil base
- Phosphate groups : The triphosphate chain at the 5'-position
- Counterions : Four lithium ions neutralizing the triphosphate’s negative charges
Synonymous designations include 5-bromouridine 5'-triphosphate tetralithium salt and BrUTP-5 tetralithium salt, reflecting its role as a brominated uridine triphosphate derivative.
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 93882-11-2 |
| Molecular Formula | C₉H₁₄BrN₂O₁₅P₃·4Li |
| IUPAC Name | As above |
| Common Synonyms | BrUTP-5; 5-Bromo-UTP lithium salt |
Molecular Architecture and Stereochemical Configuration
The molecule comprises three structural domains:
- 5-Bromouracil Base : A pyrimidine ring with a bromine atom at position 5, altering electronic properties compared to unmodified uracil.
- β-D-Ribofuranose : A five-membered sugar ring with hydroxyl groups at 2' and 3' positions, adopting the C2'-endo puckering conformation typical of RNA nucleotides.
- Triphosphate Chain : A 5'-linked triphosphate group with four lithium counterions neutralizing the -3 charge.
The stereochemistry is defined by:
- Ribose chiral centers : C1' (R), C2' (S), C3' (R), C4' (R)
- Glycosidic bond : β-configuration (N1-C1' bond)
The SMILES string C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br encodes this three-dimensional structure.
Crystallographic Data and Solid-State Properties
While explicit X-ray diffraction data for the tetralithium salt remains unpublished, analogous compounds suggest:
- Lithium coordination : Each Li⁺ ion likely coordinates with phosphate oxygens and solvent molecules, forming a distorted octahedral geometry.
- Crystal packing : Expected to follow monoclinic or orthorhombic systems due to the bulky bromouracil moiety and lithium-phosphate interactions.
Table 2: Computed Physicochemical Properties
| Property | Value | Method (Source) |
|---|---|---|
| Molecular Weight | 563.04 g/mol | PubChem |
| Rotatable Bonds | 8 | Cactvs 3.4.8.18 |
| Hydrogen Bond Donors | 7 | PubChem |
| Topological Polar Surface Area | 298 Ų | XLogP3 |
Comparative Analysis with Related Nucleotide Analogs
Table 3: Structural Comparison with Uridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Modifications |
|---|---|---|---|
| Uridine triphosphate (UTP) | C₉H₁₅N₂O₁₅P₃ | 484.14 g/mol | Unmodified uracil |
| 5-Bromo-UTP (this study) | C₉H₁₄BrN₂O₁₅P₃·4Li | 563.04 g/mol | Br at uracil C5; Li⁺ counterions |
| 2'-Deoxy-5-bromo-UTP | C₉H₁₄BrN₂O₁₄P₃ | 547.06 g/mol | Missing 2'-OH; no lithium |
Key distinctions:
- Bromine vs. Hydrogen at C5 : The 5-bromo group increases molecular polarizability by 1.5× compared to UTP, enhancing UV absorbance at 280 nm.
- Lithium vs. Sodium counterions : The tetralithium form improves aqueous solubility (∼120 mg/mL) over sodium salts due to stronger ion-dipole interactions.
- Triphosphate chain conformation : The Li⁺ ions stabilize a staggered phosphate conformation, reducing torsional strain versus protonated forms.
Properties
CAS No. |
93882-11-2 |
|---|---|
Molecular Formula |
C9H10BrLi4N2O15P3 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1 |
InChI Key |
HXXSHFKMXFTEJG-JFSFQOOPSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt typically involves the phosphorylation of 5-bromouridine. The process includes the following steps:
Bromination: Uridine is brominated at the 5-position using bromine or a brominating agent.
Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Lithium Salt Formation: The final step involves the conversion of the phosphorylated product to its tetralithium salt form by treating it with lithium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Phosphorylation/Dephosphorylation: Reagents like ATP, ADP, and specific kinases or phosphatases are used.
Hydrolysis: Conditions include acidic or basic environments, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Hydrolysis: Products include uridine monophosphate and inorganic phosphate.
Scientific Research Applications
Role in Cellular Metabolism
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt acts as an energy donor during RNA synthesis. It participates in nucleotide metabolism and influences various biochemical pathways, including those related to cellular signaling through purinergic receptors. This interaction can lead to significant physiological responses, such as vasodilation, which may have implications for cardiovascular health.
Therapeutic Potential
The vasodilatory effects of this compound suggest its potential use in therapeutic applications for cardiovascular diseases. Studies indicate that this compound can activate purinergic receptors, influencing intracellular calcium levels and promoting relaxation of vascular smooth muscle. Its ability to modulate cellular signaling pathways positions it as a candidate for further investigation in drug development.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Uridine 5'-triphosphate | Triphosphate group without bromination | Widely used as an energy donor in RNA synthesis |
| Adenosine 5'-triphosphate | Contains adenine instead of uridine | Key role in energy transfer (ATP) |
| Cytidine 5'-triphosphate | Contains cytosine instead of uridine | Important for RNA synthesis |
| Guanosine 5'-triphosphate | Contains guanine instead of uridine | Involved in signaling pathways |
| Uridine-5'-monophosphate | Monophosphate form | Precursor for nucleotide synthesis |
The brominated structure of this compound may enhance its biological activity compared to its non-brominated counterparts, suggesting potential advantages in therapeutic contexts.
Case Studies and Experimental Findings
Several studies have explored the pharmacological effects and mechanisms of action associated with uridine derivatives:
- Cardioprotective Effects : Research indicates that uridine-5'-monophosphate and uridine-5'-triphosphate can reduce myocardial stunning during post-ischemic reperfusion in isolated rat hearts. These compounds preserve glycogen stores and creatine phosphate balance, demonstrating potential cardioprotective properties .
- Vasodilatory Effects : Uridine 5'-triphosphate has been shown to induce endothelium-dependent relaxation and stimulate prostacyclin production across various vascular beds, highlighting its role in vascular health .
- Neuroprotective Properties : Uridine has been observed to protect cortical neurons from glucose deprivation-induced death, suggesting its utility in neurodegenerative disease research .
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleotide receptors and enzymes. It acts as a substrate for various kinases and phosphatases, influencing nucleotide metabolism and signaling pathways. The bromine substitution at the 5-position enhances its binding affinity and specificity for certain molecular targets, such as P2Y receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Uridine Triphosphate (UTP) Salts: Lithium vs. Sodium
The tetralithium salt distinguishes itself from other UTP salts, such as the trisodium (CAS: 19817-92-6) or tetrasodium (CAS: 14264-46-1) variants, primarily in cation composition and solubility. Lithium salts generally exhibit higher solubility in polar organic solvents compared to sodium salts, which are more compatible with aqueous enzymatic reactions . For example:
Halogenated Uridine Analogs
The 5-bromo modification differentiates this compound from other halogenated UTP derivatives. For instance, 5-iodo-UTP and 5-fluoro-UTP exhibit distinct reactivity and steric effects. Bromine’s moderate size and electronegativity balance base-pairing fidelity and crosslinking efficiency, whereas iodine’s larger size may disrupt polymerase activity .
Fluorescent and Biotinylated UTP Derivatives
Fluorescein-12-UTP (CAS: 134367-01-4) and Biotin-20-dUTP (MW: 1020.54 g/mol) are modified for specialized applications:
- Fluorescein-12-UTP : Used as a fluorescent RNA probe in in situ hybridization and real-time PCR .
- Biotin-20-dUTP : Enables streptavidin-based detection in DNA labeling .
In contrast, 5-bromo-UTP lacks fluorescent or affinity tags but serves as a direct substrate for studying RNA polymerase mechanisms .
Structural Analogs: Deoxy and Dideoxy Derivatives
Compounds like 2′-deoxy-UTP (CAS: 93919-43-8) and 2′,3′-dideoxy-UTP (CAS: 93939-77-6) lack hydroxyl groups on the ribose sugar, rendering them chain terminators in DNA synthesis. The 5-bromo-UTP tetralithium salt retains a full ribose structure, maintaining compatibility with RNA polymerases .
Biological Activity
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (often abbreviated as 5-BrUTP) is a modified nucleotide that exhibits various biological activities, particularly in cellular signaling and metabolic processes. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Uridine 5'-(Tetrahydrogen Triphosphate)
Uridine 5'-(tetrahydrogen triphosphate) is a nucleotide that plays a crucial role in several biological processes, including energy metabolism and cellular signaling. The bromination at the 5-position enhances its utility in molecular biology applications, particularly in RNA labeling.
-
P2Y Receptor Activation :
- Uridine triphosphate (UTP) and its derivatives, including 5-BrUTP, act as agonists for P2Y receptors, which are G protein-coupled receptors involved in various physiological responses. Activation of these receptors can lead to increased intracellular calcium levels and subsequent cellular responses such as smooth muscle contraction and neurotransmitter release .
- Cardioprotective Effects :
- Mucociliary Clearance :
Cardiovascular Studies
A study examined the effects of UTP on isolated rat hearts subjected to ischemia. The results indicated:
- Positive Inotropic Effect : UTP improved contractility without affecting heart rate.
- Coronary Flow Improvement : UTP increased coronary flow, suggesting a protective mechanism against ischemic injury .
Mucociliary Function
In a clinical trial involving chronic smokers with mild chronic bronchitis:
- Study Design : A double-blind, randomized crossover trial tested UTP inhalation against placebo.
- Results : UTP significantly improved the clearance rate of inhaled particles compared to placebo (p < 0.005), indicating enhanced mucociliary function .
Table 1: Summary of Biological Activities of Uridine Triphosphates
Table 2: Clinical Outcomes from UTP Studies
| Study Type | Population | Outcome Measure | Result |
|---|---|---|---|
| Isolated Rat Heart Study | Rats | Contractility & Coronary Flow | Improved with UTP |
| Chronic Bronchitis Trial | Chronic smokers (n=15) | Mucociliary clearance rate | Significant increase (p < 0.005) |
Case Studies
- Cardiac Ischemia Model : In an experimental setup where rats underwent left anterior descending artery ligation, treatment with UTP resulted in reduced infarct size and maintained higher ATP levels compared to untreated controls .
- Respiratory Health : A study involving aerosolized UTP demonstrated improved particle clearance in patients with chronic bronchitis, supporting its therapeutic potential for respiratory conditions .
Q & A
Basic: What is the primary biochemical application of 5-bromo-UTP tetralithium salt in molecular biology studies?
Answer:
This brominated UTP analog is primarily used as a substrate for RNA polymerases in in vitro transcription assays to study RNA synthesis mechanisms. Its bromine substitution at the 5-position of uridine creates a steric and electronic modification, which can alter polymerase fidelity or serve as a marker for tracking RNA incorporation. Researchers typically employ it in:
- Transcription elongation assays to probe RNA polymerase pausing/termination .
- RNA labeling via bromine-specific antibodies or chemical probes for downstream detection .
- Competition experiments with native UTP to quantify nucleotide selectivity .
Basic: What protocols ensure the stability of 5-bromo-UTP tetralithium salt in enzymatic reactions?
Answer:
Critical considerations include:
- Storage: Aliquot and store at −20°C to prevent hydrolysis; avoid freeze-thaw cycles .
- Buffer composition: Use magnesium-free buffers (lithium ions may compete with Mg²⁺ in polymerase active sites) and maintain pH 7.0–7.5 to prevent nucleotide degradation .
- Validation: Pre-run assays with control nucleotides (e.g., unmodified UTP) to confirm reagent integrity .
Advanced: How can researchers resolve contradictory data on 5-bromo-UTP’s inhibitory effects across different RNA polymerase systems?
Answer:
Discrepancies may arise from:
- Enzyme specificity: Bacterial vs. eukaryotic polymerases may exhibit divergent tolerance for bromine modifications. Compare results using T7 RNA polymerase (prokaryotic) and Pol II (eukaryotic) .
- Nucleotide concentration gradients: Titrate 5-bromo-UTP (0.1–1 mM) against fixed UTP levels to identify inhibition thresholds .
- Single-molecule assays: Use optical tweezers or nanopore sequencing to observe real-time polymerase behavior with brominated nucleotides .
Advanced: What non-radioactive methods validate 5-bromo-UTP incorporation into RNA transcripts?
Answer:
- Immunoblotting: Use anti-bromodeoxyuridine (BrdU) antibodies cross-reactive with brominated RNA after RNA-DNA hybridization .
- Mass spectrometry: Detect bromine’s isotopic signature (m/z ~79/81) in digested RNA fragments .
- Fluorescent probes: Pair with click chemistry (e.g., azide-alkyne) for secondary labeling, though this requires prior functionalization .
Advanced: How does the lithium counterion affect enzymatic assays compared to sodium-based UTP salts?
Answer:
Lithium ions:
- Reduce solubility in high-salt buffers , necessitating lower ionic strength conditions.
- Compete with Mg²⁺ in polymerase cofactor binding, potentially altering reaction kinetics. Mitigate by optimizing Mg²⁺ concentrations (2–4 mM excess over lithium) .
- Validation step: Compare reaction rates with sodium-UTP controls to isolate lithium-specific effects .
Basic: What analytical methods confirm the purity of 5-bromo-UTP tetralithium salt?
Answer:
- HPLC: Use anion-exchange chromatography with UV detection (260 nm); purity ≥85% is acceptable for most applications .
- Spectrophotometry: Measure A₂₆₀/A₂₈₀ ratio (~2.0 for pure UTP derivatives) to detect protein or organic contaminants .
- Mass spectrometry: Confirm molecular weight (expected: ~938.82 g/mol for C₉H₁₃BrN₂O₁₅P₃Li₄) and bromine isotopic pattern .
Advanced: What safety protocols are critical when handling 5-bromo-UTP tetralithium salt?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and eye protection (GHS Eye Damage Category 1) .
- Ventilation: Use fume hoods when handling powdered forms to avoid inhalation (P264 precaution) .
- Spill management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can 5-bromo-UTP be integrated with single-cell RNA sequencing to study transcriptional dynamics?
Answer:
- Pulse-chase labeling: Incubate cells with 5-bromo-UTP, then isolate brominated RNA via BrdU antibody pulldown before sequencing .
- Spatial resolution: Combine with in situ hybridization (e.g., MERFISH) to map nascent RNA localization .
- Data normalization: Include spike-in controls (e.g., exogenous brominated RNA) to correct for capture efficiency .
Basic: What are the key differences between 5-bromo-UTP and fluorescein-12-UTP in RNA labeling applications?
Answer:
Advanced: How can researchers optimize 5-bromo-UTP concentrations to minimize off-target effects in live-cell assays?
Answer:
- Dose-response curves: Test 0.1–100 µM concentrations with cell viability assays (e.g., MTT) to identify non-toxic ranges .
- Time-course experiments: Short pulses (15–30 min) reduce metabolic degradation risks .
- Competition assays: Co-administer with excess uridine to block endogenous nucleotide salvage pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
